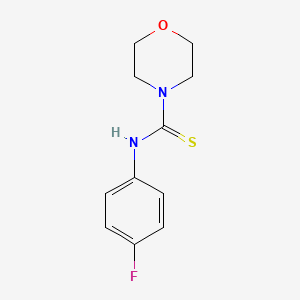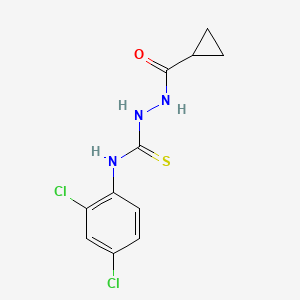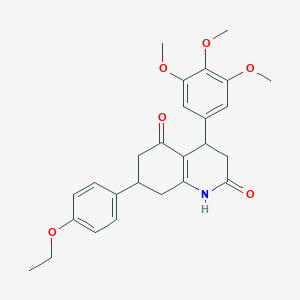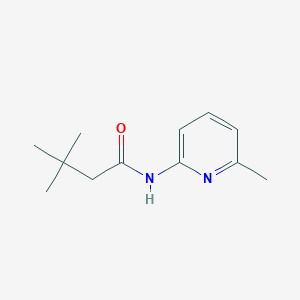
N-(4-fluorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(4-fluorophenyl)-4-morpholinecarbothioamide" is a compound of interest within the field of organic chemistry, particularly for its potential in medicinal chemistry and materials science due to its unique structural features. The presence of a fluorophenyl group and a morpholine ring within its structure suggests potential biological activity and solubility characteristics, making it a candidate for further pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of compounds similar to "N-(4-fluorophenyl)-4-morpholinecarbothioamide" often involves condensation reactions, starting from commercially available precursors. For example, compounds with similar structures have been synthesized by the condensation of fluorinated benzene derivatives with morpholine, followed by further functionalization (Hao et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, such as crystal structure determination, provides insights into the arrangement of atoms within the compound and its stereochemistry. Crystallographic studies have been used to determine the structure of related compounds, confirming their molecular geometry and providing a basis for understanding their chemical reactivity and interactions (Hao et al., 2017).
Chemical Reactions and Properties
Compounds containing both a fluorophenyl and a morpholine group are known to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions can modify the compound's chemical properties, making it suitable for specific applications. For instance, the fluorine atom can influence the compound's reactivity and interaction with biological targets (S.V et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. The incorporation of fluorine and morpholine can enhance the compound's solubility in organic solvents and influence its phase behavior (S.V et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's functional groups. The presence of a fluorophenyl group can increase the compound's electronegativity, affecting its reactivity and interactions with biological molecules (S.V et al., 2019).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
One study focused on the synthesis and characterization of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, highlighting their potential as antifungal agents against pathogens responsible for significant plant diseases (Zhou Weiqun et al., 2005). Another research effort synthesized N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective inhibitor of the Met kinase superfamily, showing potential for cancer treatment (Gretchen M. Schroeder et al., 2009).
Synthesis and Characterization of Novel Compounds
Researchers have synthesized novel compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, characterized by NMR, IR, and mass spectral studies. This compound demonstrated remarkable antibacterial and antifungal activities, showcasing the therapeutic potential of structurally related morpholine derivatives (Mamatha S.V et al., 2019).
Molecular Imaging and Sensor Applications
A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients, employing positron emission tomography (PET). This highlights the use of fluorophenyl morpholine derivatives in medical imaging to study neurological conditions (V. Kepe et al., 2006).
Chemical Sensors for Organic Solvents
The covalent immobilization of 4-morpholinyl-1, 8-naphthalimide on a glass surface was explored for developing a sensor to determine water content in organic solvents. The study demonstrates the versatility of morpholine derivatives in creating sensitive, solvent-dependent detection systems for industrial applications (C. Niu et al., 2007).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLPXAHXOCANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)


![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)
![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)
![8-[2-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5589962.png)
![4'-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5589963.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)
